Dicyclohexylmethanol
Overview
Description
Dicyclohexylmethanol is a chemical compound that is structurally characterized by the presence of two cyclohexyl groups attached to a central methanol moiety. While the provided papers do not directly discuss dicyclohexylmethanol, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of dicyclohexylmethanol and its derivatives.
Synthesis Analysis
The synthesis of related cyclohexylmethanol derivatives is well-documented in the provided papers. For instance, the first enantiocontrolled synthesis of polyoxygenated cyclohexenylmethanol dibenzoates, including compounds like zeylenol and uvarigranol G, has been achieved, which could offer insights into the synthesis of dicyclohexylmethanol derivatives . Additionally, a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives via Prins-type cyclization catalyzed by hafnium triflate is reported, which could potentially be adapted for the synthesis of dicyclohexylmethanol .
Molecular Structure Analysis
The molecular structure of compounds closely related to dicyclohexylmethanol has been characterized using various spectroscopic techniques. For example, [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has been characterized by single-crystal X-ray structure determination, IR, NMR spectroscopy, ESI mass spectrometry, and elemental analysis . These techniques could similarly be applied to analyze the molecular structure of dicyclohexylmethanol.
Chemical Reactions Analysis
The papers describe several chemical reactions involving cyclohexylmethanol derivatives. For instance, the reaction of aminomethylcyclohexane diols with phenyl isothiocyanate leads to the formation of spiro derivatives, indicating the potential reactivity of cyclohexylmethanol derivatives in the formation of complex structures . Additionally, the use of 2-arylcyclopropylmethanols in Prins cyclization to generate cis-2,6-disubstituted tetrahydropyrans suggests that dicyclohexylmethanol could undergo similar cyclization reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of dicyclohexylmethanol are not directly discussed in the provided papers, the properties of similar compounds can provide valuable information. For example, the solubility, melting point, and boiling point of cyclohexylmethanol derivatives could be inferred from related compounds. The reactivity of these compounds in various chemical reactions, as well as their stability under different conditions, would also be relevant for understanding the properties of dicyclohexylmethanol.
Scientific Research Applications
Organic Carbonates Synthesis
Dicyclohexylcarbodiimide (DCC) facilitates the formation of organic carbonates from aliphatic alcohols and carbon dioxide under mild conditions, showing high selectivity toward carbonates. This reaction, important in organic synthesis, occurs at temperatures as low as 310 K and moderate CO2 pressure, and its yield is quantitative (Aresta et al., 2005).
Stereochemistry in Hydrogenation
Dicyclohexylmethanol derivatives, such as 4-t-butylmethylenecyclohexane, have been studied in catalytic hydrogenation processes. These studies focus on finding catalysts that produce specific isomers, contributing to the understanding of stereochemistry in organic reactions (Mitchell, 1970).
Tetrahydropyran Synthesis
The use of 2-arylcyclopropylmethanol, a compound structurally related to dicyclohexylmethanol, has been explored in the synthesis of cis-2,6-disubstituted tetrahydropyrans. This process is significant for medicinal chemistry and scaffold generation (Yadav et al., 2014).
Methanol-to-Olefins (MTO) Process
Research into the methanol-to-olefins (MTO) process, which involves the transformation of methanol into olefins, has practical implications for industrial applications. This technology is significant for the conversion of coal to olefins (Tian et al., 2015).
Low-Pressure Hydrogenation to Methanol
The development of low-pressure catalysts for the hydrogenation of CO2 to methanol is a significant area of research. This process has implications for climate change prevention and sustainable economic development (Richard & Fan, 2017).
X-ray Study of Molecular Association
The molecular association in alcohols with bulky substituents, such as dicyclohexylmethanol, has been studied using X-ray scattering. Understanding these associations is important for the development of new materials and compounds (Saito et al., 2017).
properties
IUPAC Name |
dicyclohexylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-14H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUSPNGFCCTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196213 | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexylmethanol | |
CAS RN |
4453-82-1 | |
Record name | Dicyclohexylmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4453-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004453821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4453-82-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60010 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-Cyclohexylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclohexylcyclohexanemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.451 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALPHA-CYCLOHEXYLCYCLOHEXANEMETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2MTW54VJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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